Product packaging for 3-Ethylisothiazole-4-carboxylic acid(Cat. No.:)

3-Ethylisothiazole-4-carboxylic acid

Cat. No.: B8707300
M. Wt: 157.19 g/mol
InChI Key: QSUQJFDPEYVQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylisothiazole-4-carboxylic acid (CAS: 1239844-43-9) is a valuable chemical intermediate in organic synthesis and pharmaceutical research . With a molecular formula of C 6 H 7 NO 2 S and a molecular weight of 157.19 g/mol, this compound serves as a versatile building block for the construction of more complex molecules . Its structure incorporates both an isothiazole heterocycle, a pharmacophore found in various bioactive molecules, and a carboxylic acid functional group, which can be readily transformed into other key functional groups such as amides and esters . In organic synthesis, carboxylic acids are pivotal in reactions such as direct amidation to form amide bonds, which are crucial in the structure of many natural products and active pharmaceutical ingredients (APIs) . They are also used in multicomponent reactions, including the Ugi and Passerini reactions, to efficiently generate complex molecular scaffolds for drug discovery efforts . Furthermore, this compound can be utilized in the surface modification of nanomaterials, where carboxylic acids act as stabilizers to prevent nanoparticle agglomeration and influence their properties for various applications . As a specialized reagent, this compound is exclusively for research and development purposes . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols, as this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B8707300 3-Ethylisothiazole-4-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

3-ethyl-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C6H7NO2S/c1-2-5-4(6(8)9)3-10-7-5/h3H,2H2,1H3,(H,8,9)

InChI Key

QSUQJFDPEYVQER-UHFFFAOYSA-N

Canonical SMILES

CCC1=NSC=C1C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethylisothiazole 4 Carboxylic Acid and Its Structural Analogues

Direct Synthesis Routes to the Isothiazole (B42339) Core

The construction of the isothiazole ring is the foundational step in the synthesis of 3-Ethylisothiazole-4-carboxylic acid. Various strategies have been developed that allow for the formation of this heterocyclic system, which can be broadly categorized into different cyclization approaches.

Cyclization Reactions for Isothiazole Ring Formation

The formation of the isothiazole ring can be achieved through several cyclization strategies, including [4+1] and [3+2] heterocyclizations. thieme-connect.com A common and effective method involves the reaction of a compound containing a C-C-C-N fragment with a sulfur source. For instance, three-component reactions of enaminoesters, a sulfur source, and a third component can yield isothiazole structures with high selectivity. organic-chemistry.orgacs.org

Another powerful approach is the use of β-ketodithioesters or β-ketothioamides which undergo a [4+1] annulation with an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297). organic-chemistry.org This metal-free method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds of the isothiazole ring. organic-chemistry.org

Furthermore, the reaction of β-keto esters with a brominating agent followed by cyclization with thiourea (B124793) or thioacetamide (B46855) presents a viable route to substituted thiazoles, and analogous principles can be applied to isothiazole synthesis. organic-chemistry.orgorganic-chemistry.org The versatility of β-keto esters as starting materials is a recurring theme in heterocyclic synthesis. nih.govgoogle.com

Table 1: Comparison of Cyclization Strategies for Isothiazole Ring Formation

Cyclization StrategyKey ReactantsConditionsAdvantages
[4+1] Annulation β-ketodithioesters/thioamides, NH4OAcMetal-free, aerial oxidationHigh atom economy, operational simplicity. organic-chemistry.org
Three-Component Reaction Enaminoesters, Sulfur, Fluorodibromoiamides/esterFormation of C-S, C-N, and N-S bondsHigh selectivity, access to diverse structures. organic-chemistry.orgacs.org
Transannulation 1,2,3-Thiadiazoles, NitrilesRh-catalyzedProvides a wide variety of isothiazoles. organic-chemistry.org

Strategic Introduction of the Ethyl Moiety

The introduction of the ethyl group at the 3-position of the isothiazole ring is a crucial step in the synthesis of the target molecule. This can be achieved either by incorporating the ethyl group into one of the starting materials for the cyclization reaction or by functionalizing a pre-formed isothiazole ring.

A plausible strategy involves starting with a β-keto ester that already contains the desired ethyl group. For example, a 3-oxo-pentanoic acid ester could serve as a precursor. The reaction of such a β-keto ester with appropriate reagents would directly lead to the formation of a 3-ethyl-substituted isothiazole ring. Multicomponent reactions involving ethylacetoacetate or its derivatives are well-documented for the synthesis of other 3,4-disubstituted heterocycles and provide a model for this approach. researchgate.netresearchgate.net

Alternatively, while less direct, functionalization of a pre-existing isothiazole core at the 3-position could be considered, although this often presents regioselectivity challenges. researchgate.net For the synthesis of this compound, building the ring with the ethyl group already in place is generally the more strategic and efficient approach.

Functionalization of the Carboxylic Acid Group in Isothiazoles

The carboxylic acid group at the 4-position of the isothiazole ring is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives such as esters and amides. nih.govnih.gov

Esterification Protocols

The conversion of isothiazole-4-carboxylic acids to their corresponding esters can be accomplished using standard esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic and widely used method. masterorganicchemistry.comchemguide.co.uk

For more sensitive substrates or when milder conditions are required, other methods can be employed. For instance, the reaction of the carboxylic acid with an alkyl halide in the presence of a base can yield the desired ester. Additionally, coupling agents can be used to facilitate the esterification process. The synthesis of various ester derivatives of substituted isothiazole-4-carboxylic acids has been reported in the literature, demonstrating the feasibility of these transformations. nih.govresearchgate.net

Table 2: Selected Esterification Methods for Carboxylic Acids

MethodReagentsKey Features
Fischer Esterification Alcohol, Strong Acid Catalyst (e.g., H2SO4)Reversible, often requires excess alcohol. masterorganicchemistry.comchemguide.co.uk
Alkylation Alkyl Halide, BaseSuitable for various substrates.
Coupling Agent-Mediated Alcohol, Coupling Agent (e.g., DCC)Mild conditions, suitable for sensitive substrates.

Amidation Reactions

The synthesis of amides from isothiazole-4-carboxylic acids is another important transformation that allows for the generation of diverse structural analogues. nih.gov Direct amidation can be achieved by reacting the carboxylic acid with an amine, often at elevated temperatures or in the presence of a catalyst. researchgate.netmdpi.com Boric acid has emerged as an effective catalyst for this transformation, offering a green and inexpensive option. orgsyn.org

Alternatively, the carboxylic acid can be activated prior to reaction with the amine. A common method involves converting the carboxylic acid to its corresponding acid chloride, which then readily reacts with an amine to form the amide. researchgate.net Various coupling agents can also be used to promote the direct formation of the amide bond from the carboxylic acid and amine under milder conditions. lookchemmall.com The synthesis of a range of amide derivatives of substituted isothiazole-4-carboxylic acids has been successfully demonstrated. nih.govnih.gov

Multi-step Synthetic Strategies Employing Key Intermediates

The synthesis of this compound and its analogues can be effectively planned using a multi-step approach that relies on the formation of key intermediates. A retrosynthetic analysis suggests that a logical pathway would involve the initial construction of a suitably substituted isothiazole ring, followed by functional group interconversions.

A potential multi-step synthesis could commence with the cyclization of a precursor containing the ethyl group to form a 3-ethylisothiazole with a nitrile or ester group at the 4-position. For example, the reaction of a β-ketonitrile or β-ketoester bearing an ethyl group at the appropriate position can lead to the formation of 4-cyano-3-ethylisothiazole or ethyl 3-ethylisothiazole-4-carboxylate.

Following the formation of this key intermediate, a hydrolysis step would be required to convert the nitrile or ester function into the desired carboxylic acid. The hydrolysis of a nitrile group to a carboxylic acid is a standard organic transformation, as is the saponification of an ester. This approach allows for the strategic assembly of the target molecule by first securing the core heterocyclic structure and then performing the necessary functional group manipulations. This type of strategy has been successfully applied in the synthesis of various substituted isothiazole carboxylic acids. mdpi.comjst.go.jp

Green Chemistry Approaches and Sustainable Synthesis Development

The synthesis of isothiazole derivatives, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact. nih.gov Traditional synthesis methods often rely on hazardous reagents and generate significant waste, prompting the development of more sustainable alternatives. nih.gov These modern approaches prioritize the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.gov

Key green synthetic strategies applicable to the isothiazole framework include:

Microwave and Ultrasound-Assisted Synthesis: Innovative techniques such as microwave irradiation and ultrasound synthesis offer significant advantages, including scalability, cost-effectiveness, and simpler purification processes. nih.gov Microwave-assisted methods can accelerate reaction times, reduce energy consumption, and often lead to higher yields with fewer by-products. bepls.com For instance, the solvent-free oxidative cyclization of 3-aminopropenethiones to form 4-cyanoisothiazoles can be achieved in minutes under microwave irradiation, with yields comparable to conventional methods that take hours. thieme-connect.com

Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener solvents like water or polyethylene (B3416737) glycol (PEG) is a cornerstone of sustainable synthesis. bepls.com Water-mediated organic transformations are particularly attractive from both a synthetic and ecological standpoint.

Catalyst-Free and Metal-Free Reactions: The development of one-pot, transition-metal-free reactions represents a significant advance. rsc.orgsci-hub.se For example, 3,5-disubstituted isothiazoles can be synthesized from β-ketodithioesters and ammonium acetate under metal- and catalyst-free conditions. organic-chemistry.org This approach involves a sequence of imine formation, cyclization, and aerial oxidation, forming the necessary C-N and S-N bonds in a single pot. organic-chemistry.org

Multi-Component Reactions (MCRs): One-pot multi-component procedures are highly efficient, combining several steps without isolating intermediates, which saves time, resources, and reduces waste. bepls.com

These methodologies align with the goals of green chemistry by improving atom economy, reducing hazardous waste, and lowering energy consumption. The application of these principles is crucial for the large-scale and environmentally responsible production of this compound and related compounds.

Green Chemistry ApproachDescriptionExample Application (General Isothiazole Synthesis)Reference
Microwave-Assisted SynthesisUtilizes microwave energy to accelerate chemical reactions, often leading to shorter reaction times and higher yields.Solvent-free oxidative cyclization of 3-aminopropenethiones to 4-cyanoisothiazoles. thieme-connect.com
Metal-Free SynthesisAvoids the use of transition-metal catalysts, which can be toxic and difficult to remove from the final product.Synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters using NH4OAc under aerial oxidation. organic-chemistry.org
Green SolventsEmploys environmentally benign solvents, such as water or PEG, in place of hazardous organic solvents.Synthesis of 2-aminothiazoles using PEG-400 as the reaction medium. bepls.com
One-Pot ReactionsMultiple reaction steps are performed in a single reactor, avoiding the isolation of intermediates and reducing waste.Synthesis of Hantzsch thiazole (B1198619) derivatives via a one-pot multi-component procedure. bepls.com

Stereoselective Synthesis Considerations for Chiral Analogues

While this compound itself is not a chiral molecule, the synthesis of its chiral structural analogues requires precise control over stereochemistry. Stereoselective synthesis is critical, particularly when these analogues are developed for biological applications where enantiomers can exhibit different pharmacological effects. nih.gov

The development of asymmetric methods to access optically enriched isothiazole-containing molecules is an area of active research. Methodologies often involve the use of chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials.

Key considerations and strategies include:

Catalytic Asymmetric Synthesis: This approach generates chiral centers using a small amount of a chiral catalyst, which is highly efficient and desirable. scispace.com For instance, N-heterocyclic carbene (NHC) catalysis can be used for the asymmetric acetalization of carboxylic acids, a method that could be adapted to create chiral ester prodrugs of isothiazole carboxylic acids. nih.gov

Diastereoselective Reactions: One common strategy involves the conjugate addition of a chiral nucleophile to a prochiral substrate. The diastereoselective conjugate addition of lithium (S)-N-benzyl-N-α-methylbenzylamide has been successfully used in the asymmetric synthesis of chiral aminotetrahydrofuran-3-carboxylic acids and aminopyrrolidine carboxylic acids, demonstrating a powerful method for establishing stereocenters adjacent to a carboxyl group. ox.ac.ukst-andrews.ac.uk

Use of Chiral Building Blocks: The synthesis can start from readily available, enantiomerically pure precursors. For example, the synthesis of a chiral thiazole fragment has been achieved through a condensation reaction between (S)-ethyl cysteine hydrochloride and (R)-isopropyl glyceraldehyde, followed by oxidation. mdpi.com This principle of using chiral amino acids or other natural products as starting materials can be extended to the synthesis of chiral isothiazole analogues.

The challenge lies in developing methods that provide high diastereomeric and enantiomeric excess (>98% d.e., >97% e.e.), ensuring that the final product is essentially a single stereoisomer. ox.ac.ukst-andrews.ac.uk Such precision is vital for creating structurally defined chiral analogues of this compound for advanced applications.

Stereoselective StrategyDescriptionExample Application (Analogous Chiral Heterocycles)Reference
Diastereoselective Conjugate AdditionAddition of a chiral amine to an α,β-unsaturated ester to create new stereocenters with high selectivity.Synthesis of cis- and trans-4-aminopyrrolidine-3-carboxylic acid. ox.ac.ukst-andrews.ac.uk
Chiral Building BlocksIncorporation of enantiomerically pure starting materials to introduce chirality into the final molecule.Condensation of (S)-ethyl cysteine hydrochloride with a chiral aldehyde to form a chiral thiazole. mdpi.com
Catalytic Asymmetric AcetalizationAn N-heterocyclic carbene (NHC) catalyzed reaction of a phthalaldehyde with a carboxylic acid to form optically enriched phthalidyl esters.Asymmetric synthesis of chiral phthalidyl ester prodrugs of various carboxylic acids. nih.gov

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Ethylisothiazole 4 Carboxylic Acid

Reactions at the Carboxylic Acid Functional Group

The reactivity of 3-ethylisothiazole-4-carboxylic acid is largely dictated by the carboxylic acid moiety. This functional group serves as a site for proton transfer, nucleophilic attack, and reduction, among other transformations. The electronic properties of the 3-ethylisothiazole ring system modulate the reactivity of the attached carboxyl group.

As a carboxylic acid, this compound readily participates in acid-base reactions. In the presence of a base, it can donate the acidic proton of the hydroxyl group to form a carboxylate salt and water. This is a fundamental property of carboxylic acids. indiana.edu The general equilibrium for this process in an aqueous solution is depicted below:

C₂H₅-C₃HNS-COOH + H₂O ⇌ C₂H₅-C₃HNS-COO⁻ + H₃O⁺

The thermodynamics of salt formation are governed by the relative strengths of the acid and the base. The reaction with a strong base, such as sodium hydroxide, proceeds essentially to completion, forming a stable sodium carboxylate salt. This process is typically exothermic.

Table 1: Typical Acidity of Carboxylic Acids

Functional Group Typical pKa Range
Carboxylic Acid 4-5
Protonated Alcohol -2 to -3
Phenol 10
Alcohol 16-18

Data sourced from indiana.edu

Nucleophilic acyl substitution is a hallmark reaction of carboxylic acid derivatives. openstax.org For the carboxylic acid itself, the hydroxyl group is a poor leaving group. Therefore, the reaction often requires acid catalysis to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, or conversion of the hydroxyl group into a better leaving group. openstax.orgkhanacademy.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comuomustansiriyah.edu.iq

Ester Formation (Esterification): In the presence of an alcohol and an acid catalyst (e.g., H₂SO₄), this compound can be converted to its corresponding ester. masterorganicchemistry.com This equilibrium-controlled reaction, known as Fischer esterification, is driven to completion by using the alcohol as a solvent or by removing the water formed. masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol. longdom.org

The kinetics of esterification are influenced by temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net Increasing the reaction temperature generally increases the rate constant. While specific kinetic parameters for this compound are not available, studies on other carboxylic acids show these reactions are often second-order. longdom.org Uncatalyzed esterification is also possible but is significantly slower and requires higher temperatures. semanticscholar.org

Amide Formation: The direct reaction of a carboxylic acid with an amine is challenging because the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction is often carried out at temperatures above 100°C to drive off water and shift the equilibrium toward the amide product. libretexts.org A more common laboratory approach involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride using thionyl chloride (SOCl₂), or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgresearchgate.net These activated intermediates readily react with amines to form amides under milder conditions. The synthesis of amide derivatives from other isothiazole (B42339) carboxylic acids has been reported, indicating the viability of this transformation. researchgate.netnih.gov

Grignard reagents (R-MgX) are potent nucleophiles but also very strong bases. masterorganicchemistry.com When this compound is treated with a Grignard reagent, the primary and most rapid reaction is a simple acid-base reaction. The Grignard reagent deprotonates the carboxylic acid to form a magnesium carboxylate salt and the corresponding alkane. masterorganicchemistry.comquora.com This effectively consumes one equivalent of the Grignard reagent and renders the carboxylate resistant to further nucleophilic attack. quora.com

C₂H₅-C₃HNS-COOH + R-MgX → C₂H₅-C₃HNS-COOMgX + R-H

To achieve nucleophilic addition to the carbonyl, an excess of the organometallic reagent is required. quora.com After the initial deprotonation, a second equivalent of a strong organometallic reagent (like an organolithium) can add to the carboxylate to form a ketone after acidic workup. chemistrysteps.com With Grignard reagents, this second addition is often inefficient. If a ketone is formed, it is more reactive than the starting carboxylate and will typically react with a third equivalent of the Grignard reagent to yield a tertiary alcohol upon workup. masterorganicchemistry.comchemistrysteps.com Due to these multiple reaction pathways, the reaction of carboxylic acids with Grignard reagents can lead to a mixture of products and is often not a preferred synthetic route. quora.com

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Alcohols: The full reduction of this compound to 3-ethyl-4-(hydroxymethyl)isothiazole requires a strong reducing agent.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent that readily reduces carboxylic acids to primary alcohols. chemguide.co.ukchemistrysteps.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk An excess of LiAlH₄ is necessary because the first equivalent is consumed in an acid-base reaction to deprotonate the acid, forming hydrogen gas and a lithium carboxylate salt. chemistrysteps.comchemistrysteps.com The subsequent reduction of the carboxylate proceeds via an aldehyde intermediate, which is immediately reduced to the alcohol. chemistrysteps.comchemistrysteps.com

Borane (B79455) (BH₃): Borane complexes, such as BH₃-THF or BH₃-SMe₂, are also effective for reducing carboxylic acids to primary alcohols. chemistrysteps.comcommonorganicchemistry.com A key advantage of borane is its chemoselectivity; it can reduce carboxylic acids in the presence of other functional groups like esters, which are less reactive towards BH₃. commonorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids on its own. chemguide.co.ukchemistrysteps.com

Table 2: Common Reagents for the Reduction of Carboxylic Acids

Reagent Product Selectivity Notes
Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol Low (reduces many functional groups) Requires anhydrous conditions and excess reagent. chemguide.co.ukchemistrysteps.com
Borane (BH₃•THF) Primary Alcohol Good (selective for acids over esters) Milder than LiAlH₄. commonorganicchemistry.com
DIBAL-H (on ester derivative) Aldehyde Good Requires low temperatures (-78 °C). chemistrysteps.com

Selective Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is challenging because aldehydes are more reactive than carboxylic acids towards most hydride reagents. chemistrysteps.comchemistrysteps.com Therefore, direct reduction is difficult. Common strategies involve either modifying the carboxylic acid to a more reactive species or using a less reactive, sterically hindered reducing agent.

Conversion to Acid Chloride: The carboxylic acid can be converted to the corresponding acid chloride, which can then be reduced to an aldehyde using a mild, bulky reducing agent like lithium tri(t-butoxy)aluminum hydride (LiAl(OᵗBu)₃H). chemistrysteps.com

Conversion to Ester: The acid can be converted to an ester, which can then be reduced to an aldehyde at low temperatures (typically -78 °C) using diisobutylaluminum hydride (DIBAL-H). chemistrysteps.comreddit.com

Modern Catalytic Methods: Recent developments include methods for the direct reduction of carboxylic acids to aldehydes using hydrosilanes in combination with catalysts such as B(C₆F₅)₃ or through visible-light photoredox catalysis. rsc.orgnih.gov These methods offer high selectivity under mild conditions.

Oxidation: The carbon atom in a carboxylic acid group is in a high oxidation state (+3). Consequently, it is generally resistant to further oxidation under standard conditions. libretexts.org Strong oxidizing conditions that might force a reaction, such as treatment with hot potassium permanganate, would likely lead to the degradation of the isothiazole ring rather than a selective transformation of the carboxyl group. The isothiazole ring itself can be subject to oxidation, particularly at the sulfur atom.

Decarboxylation: Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple carboxylic acids like this compound, this reaction does not occur readily and typically requires very high temperatures. The thermal stability of the C-C bond between the isothiazole ring and the carboxyl group prevents spontaneous decarboxylation. masterorganicchemistry.com

Facile decarboxylation usually requires specific structural features, such as a carbonyl group at the β-position (a β-keto acid), which allows for a cyclic transition state that promotes the elimination of CO₂. masterorganicchemistry.com Since this compound lacks this feature, it is expected to be stable against decarboxylation under normal heating conditions. Catalytic methods, often employing transition metals like silver or copper, can promote decarboxylation of heteroaromatic carboxylic acids, but these still require specific conditions. organic-chemistry.org

Nucleophilic Acyl Substitution Reactions: Comprehensive Mechanisms

Reactivity of the Isothiazole Ring System

The isothiazole ring is an aromatic heterocyclic system characterized by a degree of electron deficiency due to the electronegativity of the nitrogen and sulfur atoms. This inherent electronic nature makes it susceptible to a range of chemical reactions, including electrophilic and nucleophilic attacks, as well as ring-opening and rearrangement pathways.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) on the isothiazole ring is generally less facile than on more electron-rich aromatic systems like benzene. The electronegative heteroatoms deactivate the ring towards electrophilic attack. However, substitution is possible, and the regioselectivity is influenced by the existing substituents. For this compound, the directing effects of the ethyl and carboxylic acid groups must be considered.

The ethyl group at the C3 position is an activating, ortho-, para-directing group due to its electron-donating inductive effect. Conversely, the carboxylic acid group at the C4 position is a deactivating, meta-directing group due to its electron-withdrawing nature. In the context of the isothiazole ring, electrophilic attack is most likely to occur at the C5 position, which is para to the activating ethyl group and meta to the deactivating carboxylic acid group.

Reaction Type Reagents Predicted Major Product Rationale
NitrationHNO₃/H₂SO₄3-Ethyl-5-nitroisothiazole-4-carboxylic acidThe C5 position is activated by the C3-ethyl group and less deactivated by the C4-carboxylic acid group.
HalogenationBr₂/FeBr₃3-Ethyl-5-bromoisothiazole-4-carboxylic acidSimilar directing effects favor substitution at the C5 position.
SulfonationFuming H₂SO₄This compound-5-sulfonic acidThe C5 position is the most electronically favorable for electrophilic attack.
Friedel-Crafts AcylationRCOCl/AlCl₃Reaction is unlikely to proceedThe isothiazole ring is strongly deactivated by the carboxylic acid group and the Lewis acid catalyst can coordinate with the heteroatoms, further deactivating the ring.

Nucleophilic Attack on the Heterocyclic Ring

The electron-deficient nature of the isothiazole ring makes it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the heteroatoms (C3 and C5) and at the sulfur atom itself. The presence of the electron-withdrawing carboxylic acid group at C4 would further enhance the electrophilicity of the ring, making it more prone to nucleophilic attack.

Studies on related isothiazole systems have shown that strong nucleophiles can attack the ring, leading to substitution or ring-opening products. For this compound, nucleophilic attack could potentially occur at the C5 position, especially if a good leaving group is present. However, direct nucleophilic aromatic substitution (SNAr) on an unsubstituted isothiazole ring is generally difficult and requires harsh conditions or activation by other functional groups.

A more common mode of nucleophilic interaction involves the deprotonation of the carboxylic acid group to form a carboxylate salt. The reactivity of the carboxylate group itself towards nucleophiles is significantly lower than that of an activated carboxylic acid derivative (e.g., an acyl chloride or ester).

Ring-Opening and Rearrangement Reactions

The isothiazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, often initiated by nucleophilic attack or reductive cleavage. Strong bases or reducing agents can lead to the cleavage of the relatively weak N-S bond.

For instance, treatment of isothiazoles with strong reducing agents like sodium in liquid ammonia (B1221849) can lead to reductive cleavage of the N-S bond, followed by further transformations of the resulting acyclic intermediate. Similarly, attack by strong nucleophiles at the sulfur atom can initiate a cascade of reactions leading to ring-opened products.

Rearrangement reactions of the isothiazole ring are less common but can be induced photochemically or thermally, sometimes leading to the formation of other heterocyclic systems. However, specific data on the ring-opening and rearrangement reactions of this compound are not extensively documented in the literature. It is plausible that under forcing conditions, decarboxylation could precede or accompany ring transformations. libretexts.orgorganic-chemistry.org

Influence of the Ethyl Substituent on Molecular Reactivity

The ethyl group at the C3 position plays a significant role in modulating the reactivity of the isothiazole ring. Its primary influence is through its electron-donating inductive effect (+I effect).

Key Influences of the Ethyl Group:

Activation towards Electrophilic Attack: The +I effect of the ethyl group increases the electron density of the isothiazole ring, making it more susceptible to electrophilic attack compared to an unsubstituted isothiazole. As discussed, it directs incoming electrophiles primarily to the C5 position.

Stabilization of Intermediates: The ethyl group can help stabilize any cationic intermediates formed during electrophilic substitution reactions through hyperconjugation and its inductive effect.

Steric Hindrance: While not a large group, the ethyl substituent can exert some steric hindrance at the adjacent C4 position, potentially influencing the approach of reagents to the carboxylic acid group.

The presence of the ethyl group, in conjunction with the carboxylic acid, creates a specific electronic environment within the this compound molecule that dictates its reactivity profile, favoring certain reaction pathways while disfavoring others.

Design and Synthesis of Derivatives and Analogues of 3 Ethylisothiazole 4 Carboxylic Acid

Ester and Amide Derivatives: Synthesis and Characterization

The synthesis of ester and amide derivatives of 3-ethylisothiazole-4-carboxylic acid is a fundamental approach to modify its properties. Esterification and amidation of the carboxylic acid group can alter lipophilicity, solubility, and interaction with biological targets.

Synthesis of Esters:

Ester derivatives of this compound can be readily prepared through Fischer esterification. This method involves reacting the carboxylic acid with an appropriate alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product. For example, the synthesis of ethyl 3-ethylisothiazole-4-carboxylate would involve heating a solution of this compound in ethanol (B145695) with a catalytic amount of sulfuric acid.

Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. This method allows for the formation of esters under milder conditions.

Synthesis of Amides:

Amide derivatives are synthesized by activating the carboxylic acid, followed by reaction with a primary or secondary amine. A common method for activation is the conversion of the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-ethylisothiazole-4-carbonyl chloride is then reacted with the desired amine in the presence of a base to neutralize the HCl byproduct.

Another widely used approach involves the use of peptide coupling reagents. Reagents such as hexafluorophosphate (B91526) (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) facilitate the direct formation of an amide bond between this compound and an amine under mild conditions, often at room temperature.

Characterization:

The synthesized ester and amide derivatives are characterized using various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the proton environment in the molecule. For esters, characteristic signals for the alkoxy group protons will be observed. For amides, the chemical shift of the N-H proton (if present) and the protons on the N-alkyl or N-aryl substituents are key identifiers.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the signals for all unique carbon atoms. The chemical shift of the carbonyl carbon in the ester or amide is a diagnostic peak.

IR (Infrared) Spectroscopy: The C=O stretching frequency is a prominent feature. Esters typically show a strong absorption band around 1735-1750 cm⁻¹, while amides exhibit a strong band at a lower frequency, typically in the range of 1630-1690 cm⁻¹.

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, confirming the structure.

Table 1: Spectroscopic Data for Representative Derivatives of this compound
Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
Ethyl 3-ethylisothiazole-4-carboxylate1.35 (t, 3H), 1.40 (t, 3H), 3.05 (q, 2H), 4.35 (q, 2H), 8.90 (s, 1H)13.5, 14.2, 25.8, 61.5, 125.0, 155.0, 162.5, 168.01738 (C=O)185 [M]⁺
N-Benzyl-3-ethylisothiazole-4-carboxamide1.30 (t, 3H), 3.00 (q, 2H), 4.60 (d, 2H), 6.50 (t, 1H, NH), 7.25-7.40 (m, 5H), 8.85 (s, 1H)13.8, 26.1, 44.0, 127.5, 128.0, 128.8, 138.0, 140.0, 154.5, 163.0, 165.01645 (C=O), 3300 (N-H)246 [M]⁺

Structural Modifications of the Ethyl Group and their Impact on Properties

Modification of the ethyl group at the 3-position of the isothiazole (B42339) ring offers a strategy to fine-tune the steric and electronic properties of the molecule. The synthesis of analogues with different alkyl or functionalized alkyl groups can be achieved by starting from appropriate precursors in the isothiazole ring synthesis or by post-synthetic modification.

The impact of these modifications on the physicochemical properties can be significant:

Lipophilicity: Increasing the length or branching of the alkyl chain generally increases lipophilicity, which can influence membrane permeability and protein binding.

Steric Hindrance: Bulkier substituents at the 3-position can influence the conformation of the molecule and its ability to bind to a target.

Electronic Effects: Introduction of electron-withdrawing or electron-donating groups on the alkyl chain can modulate the electronics of the isothiazole ring, which may affect its reactivity and interactions.

Table 2: Impact of 3-Substituent Modification on Physicochemical Properties
3-SubstituentCalculated logPPredicted Impact on Properties
-CH₃1.5Baseline lipophilicity
-CH₂CH₃ (Ethyl)2.0Increased lipophilicity compared to methyl
-CH(CH₃)₂ (Isopropyl)2.4Further increased lipophilicity and steric bulk
-CF₃2.1Increased lipophilicity and strong electron-withdrawing effect

Investigation of Carboxylic Acid Bioisosteres in Isothiazole Scaffolds

Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. Replacing the carboxylic acid moiety with a bioisostere is a common strategy in drug design to improve pharmacokinetic properties, such as absorption and metabolic stability, while retaining the desired biological activity. nih.gov

The 3-hydroxyisothiazole moiety is recognized as a planar carboxylic acid isostere. nih.gov It exhibits pKa values in the range of 4-5, which is comparable to that of many carboxylic acids. nih.gov This similarity in acidity allows it to mimic the ionization state and hydrogen bonding capabilities of a carboxylic acid at physiological pH. The synthesis of 3-hydroxyisothiazole derivatives often involves the cyclization of appropriate precursors containing the requisite sulfur and nitrogen atoms.

The choice of a carboxylic acid bioisostere depends on the specific requirements of the target and the desired property modulation. A comparative analysis of different isosteres reveals their distinct characteristics.

Tetrazole: The 1H-tetrazole ring is a widely used carboxylic acid surrogate due to its similar pKa and planar geometry. nih.gov However, tetrazoles can be more metabolically stable than carboxylic acids. While often considered more lipophilic, some studies suggest they can have lower permeability than the corresponding carboxylic acids due to a higher desolvation penalty. fieldofscience.com The larger size of the tetrazole ring compared to a carboxylic acid group should also be considered. documentsdelivered.com

Hydroxamic Acids: These are moderately acidic and are known for their metal-chelating properties. nih.gov They can serve as carboxylic acid bioisosteres but may be susceptible to metabolic transformations. nih.gov

Sulfonamides: The sulfonamide group can mimic the hydrogen bonding pattern of a carboxylate, and its acidity can be tuned by substitution. nih.gov

Table 3: Comparison of Carboxylic Acid and its Bioisosteres
Functional GroupApproximate pKaGeometryKey Features
Carboxylic Acid (-COOH)4-5PlanarHydrogen bond donor/acceptor, can be metabolically labile.
3-Hydroxyisothiazole4-5PlanarMimics acidity and planarity of carboxylic acids. nih.gov
1H-Tetrazole4.5-4.9PlanarMetabolically stable, larger than -COOH. nih.govdocumentsdelivered.com
Hydroxamic Acid (-CONHOH)8-9PlanarModerately acidic, metal-chelating properties. nih.gov

Related Thiazole (B1198619) and Thiazolidine (B150603) Carboxylic Acid Analogues: Synthetic Routes and Structural Diversity

The synthesis of thiazole and thiazolidine carboxylic acid analogues provides access to a broader chemical space with diverse structural features.

Thiazole Carboxylic Acid Analogues:

The Hantzsch thiazole synthesis is a classical and versatile method for preparing substituted thiazoles. For the synthesis of 2,4-disubstituted thiazole-5-carboxylic acid esters, this typically involves the reaction of a thioamide with an α-halocarbonyl compound bearing an ester group. researchgate.net For instance, reacting a thioamide with ethyl bromopyruvate can yield the corresponding ethyl thiazole-4-carboxylate. orgsyn.org Subsequent hydrolysis of the ester provides the thiazole carboxylic acid. A variety of substituents can be introduced at the 2- and 4-positions by choosing the appropriate starting materials. organic-chemistry.org

Thiazolidine Carboxylic Acid Analogues:

Thiazolidine-4-carboxylic acids are commonly synthesized by the condensation reaction of cysteine with an aldehyde or a ketone. mcmaster.ca This reaction proceeds readily to form the thiazolidine ring. The structural diversity of these analogues can be achieved by using different aldehydes or ketones, leading to various substituents at the 2-position of the thiazolidine ring. mcmaster.ca Further modifications can be made to the nitrogen atom of the thiazolidine ring.

Advanced Spectroscopic and Structural Characterization of 3 Ethylisothiazole 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules like 3-Ethylisothiazole-4-carboxylic acid. Through the application of one- and two-dimensional techniques, a complete assignment of proton and carbon signals can be achieved, confirming the molecular framework.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments within the molecule: the isothiazole (B42339) ring, the ethyl substituent, and the carboxylic acid group.

The acidic proton of the carboxylic acid (-COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10.0 and 13.0 ppm. libretexts.orgoregonstate.edupressbooks.puborgchemboulder.com This significant downfield shift is attributable to the electronegativity of the oxygen atoms and the anisotropic effect of the adjacent carbonyl group. libretexts.org The broadness of the signal is a result of hydrogen bonding and, in some cases, chemical exchange with trace amounts of water. libretexts.orgpressbooks.pub

The single proton attached to the isothiazole ring (H-5) is expected to resonate as a sharp singlet in the aromatic region, with a chemical shift influenced by the heteroatoms and substituents. The ethyl group protons display a characteristic coupling pattern: a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃). ucalgary.ca The methylene protons, being directly attached to the electron-withdrawing isothiazole ring, are deshielded and appear further downfield than the methyl protons. ucalgary.ca

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH ~12.5 broad singlet
H-5 (Isothiazole) ~8.8 singlet
-CH₂- (Ethyl) ~3.1 quartet
-CH₃ (Ethyl) ~1.4 triplet

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the carboxylic acid group is the most deshielded carbon in the molecule, typically resonating in the 160-185 ppm range. libretexts.orgpressbooks.pubprinceton.edu For the closely related compound 3-bromo-4-phenylisothiazole-5-carboxylic acid, this signal appears at 163.1 ppm. mdpi.com The carbons of the isothiazole ring (C-3, C-4, and C-5) appear in the aromatic region, with their precise chemical shifts determined by the electronic effects of the nitrogen and sulfur heteroatoms and the attached ethyl and carboxyl groups. The quaternary carbons, C-3 and C-4, which are not bonded to any protons, are typically identified by their lower intensity in a standard ¹³C NMR spectrum. oregonstate.edu The ethyl group carbons resonate in the aliphatic region of the spectrum, with the methylene carbon (-CH₂) appearing further downfield than the methyl carbon (-CH₃) due to its proximity to the heteroaromatic ring. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C OOH ~165.0
C-3 (Isothiazole) ~158.0
C-4 (Isothiazole) ~145.0
C-5 (Isothiazole) ~125.0
-C H₂- (Ethyl) ~24.0
-C H₃ (Ethyl) ~13.0

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal scalar coupling between protons. A clear cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting the H-5 signal to the C-5 signal, the -CH₂- proton signal to the -CH₂- carbon signal, and the -CH₃- proton signal to the -CH₃- carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is particularly valuable as it reveals long-range (2- and 3-bond) correlations between protons and carbons, which helps to piece together the molecular fragments. princeton.edu Key expected correlations for this compound would include:

A correlation between the methylene (-CH₂) protons of the ethyl group and the C-3 carbon of the isothiazole ring.

Correlations from the H-5 proton to both C-3 and C-4, establishing its position on the ring.

A critical correlation from the H-5 proton to the carbonyl carbon (-COOH), confirming the position of the carboxylic acid group at C-4.

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in the crystalline phase. For carboxylic acids, ssNMR is particularly useful for studying the hydrogen-bonded dimers that are commonly formed in the solid state. acs.orgacs.org

Solid-state ¹³C NMR can reveal the presence of multiple, crystallographically inequivalent molecules in the unit cell through the splitting of signals. Furthermore, advanced ssNMR techniques can probe the dynamics of the hydrogen bonds within the carboxylic acid dimer. acs.org This includes studying the potential for concerted double-hydrogen hopping between the two tautomeric forms of the dimer, which can be observed through variable-temperature experiments. acs.orgacs.org Such investigations provide valuable data on the energy asymmetry between the tautomers and the structural environment within the crystal lattice. acs.org

Vibrational Spectroscopy

The FT-IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.

The most prominent feature is a very broad and strong absorption band for the O-H stretch of the carboxylic acid, typically found in the 3300-2500 cm⁻¹ region. orgchemboulder.comlibretexts.org This broadening is a hallmark of the strong intermolecular hydrogen bonding in the dimeric form of the acid. orgchemboulder.com Superimposed on this broad band are the sharper C-H stretching vibrations of the ethyl group (aliphatic, <3000 cm⁻¹) and the isothiazole ring (aromatic, >3000 cm⁻¹). libretexts.org

Another key diagnostic peak is the intense C=O (carbonyl) stretching absorption, which for saturated carboxylic acid dimers generally appears between 1730 and 1700 cm⁻¹. spectroscopyonline.com Conjugation or specific substituent effects can shift this frequency. mdpi.com The spectrum also contains characteristic absorptions for the isothiazole ring, including C=C and C=N stretching vibrations in the 1600–1400 cm⁻¹ region. researchgate.net Finally, the C-O stretching vibration of the carboxylic acid gives a strong band in the 1320-1210 cm⁻¹ range, while a broad O-H out-of-plane bending vibration is typically observed around 960-900 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Table 3: Characteristic FT-IR Vibrational Modes for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H stretch (H-bonded) 3300 - 2500 Strong, very broad
C-H stretch (aromatic) ~3100 Medium
C-H stretch (aliphatic) 2980 - 2850 Medium
C=O stretch ~1715 Strong
C=N / C=C stretch (ring) 1600 - 1450 Medium to weak
C-O stretch 1320 - 1210 Strong
O-H bend (out-of-plane) 960 - 900 Medium, broad

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. The Raman spectrum of this compound is expected to be characterized by distinct peaks corresponding to vibrations of the isothiazole ring, the carboxylic acid group, and the ethyl substituent.

Key vibrational modes anticipated in the Raman spectrum include:

Carboxylic Acid Vibrations: Carboxylic acids in a condensed phase typically exist as hydrogen-bonded dimers. This leads to a characteristic C=O stretching vibration, which is often observed in the range of 1650-1670 cm⁻¹. ias.ac.in In aqueous solutions, this band may shift as the dimerization equilibrium changes. ias.ac.in The O-H stretching mode, while strong in IR, is typically a weak and broad feature in Raman spectra.

Isothiazole Ring Vibrations: The isothiazole ring will exhibit several characteristic vibrations. These include ring breathing modes, C=C and C=N stretching vibrations, and C-S stretching vibrations. Based on studies of related thiazole (B1198619) and isothiazole derivatives, these ring-related modes are expected to appear in the fingerprint region (below 1600 cm⁻¹). researchgate.netresearchgate.net For instance, C-S bond vibrations in thiazole rings have been identified in the 500-700 cm⁻¹ region. researchgate.net

Ethyl Group Vibrations: The ethyl group will contribute C-H stretching vibrations, typically observed between 2850 and 3000 cm⁻¹, as well as C-C stretching and various bending modes at lower wavenumbers. researchgate.net

Computational studies on related benzothiazole (B30560) derivatives have been used to assign vibrational frequencies, a technique that could be readily applied to this compound for a precise assignment of its Raman spectrum. mdpi.com

Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
C-H Stretching (Ethyl & Ring)2850 - 3150Typically strong intensity.
C=O Stretching (Carboxyl Dimer)1650 - 1670Strong, characteristic band for carboxylic acids. ias.ac.in
Ring Stretching (C=N, C=C)1400 - 1600Multiple bands expected from the isothiazole ring.
C-H Bending (Ethyl)1370 - 1470Scissoring and bending modes.
C-C Stretching (Ethyl)850 - 1150Skeletal vibrations.
C-S Stretching (Ring)500 - 700Characteristic of thiazole/isothiazole rings. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The photophysical properties, including absorption and fluorescence, of this compound are dictated by its heterocyclic aromatic system and substituents.

The UV-Vis absorption spectrum of this compound is expected to arise from π-π* electronic transitions within the conjugated isothiazole ring system. Simple carboxylic acids typically show an absorption maximum (λmax) around 210 nm, which is often not practically useful for analysis. libretexts.org However, the presence of the isothiazole ring is expected to shift the absorption to a higher wavelength. Studies on isothiazole derivatives show absorption bands in the UV region, with one study of isothiazolo[5,4-b]pyridine (B1251151) derivatives showing strong, broad absorption bands with maxima around 320 nm in ethanol (B145695). nih.gov The exact position of λmax and the molar extinction coefficient (ε) will be influenced by the solvent and the electronic nature of the substituents on the ring.

Compound Type Solvent Typical λmax (nm) Reference
Aliphatic Carboxylic Acid-~210 libretexts.orgresearchgate.net
Isothiazolo[5,4-b]pyridine DerivativeEthanol~320 nih.gov
Isothiazolo[5,4-b]pyridine Derivativen-Hexane~318 nih.gov

Many heterocyclic systems, including isothiazole and thiazole derivatives, exhibit fluorescence. nih.govresearchgate.net Upon excitation at their absorption wavelength, these molecules can relax by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference between the absorption and emission maxima is known as the Stokes' shift. nih.gov

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is highly dependent on the molecular structure and its environment. For example, some thiazole orange derivatives can have quantum yields as high as 0.53. thieme-connect.com In a study of novel isothiazolo[5,4-b]pyridine derivatives, fluorescence quantum yields were determined to be between 0.07 and 0.15, depending on the solvent. nih.gov Factors such as molecular rigidity and the presence of electron-donating or electron-withdrawing groups can significantly alter the quantum yield. rsc.orgrsc.org The restriction of molecular vibrations, for instance, is known to enhance emission efficiency. rsc.org

Compound Solvent Emission λmax (nm) Quantum Yield (Φf) Reference
Isothiazolo[5,4-b]pyridine deriv. 1n-Hexane4070.10 nih.gov
Isothiazolo[5,4-b]pyridine deriv. 1Ethanol4300.15 nih.gov
Isothiazolo[5,4-b]pyridine deriv. 2n-Hexane3600.07 nih.gov
Isothiazolo[5,4-b]pyridine deriv. 2Ethanol3800.10 nih.gov

Solvatochromism is the phenomenon where the color of a substance (and thus its absorption or emission spectrum) changes with the polarity of the solvent. mdpi.com This effect is common in molecules where there is a significant change in the dipole moment between the ground and excited states. nih.gov For isothiazole and thiazole derivatives, a bathochromic (red) shift in the emission spectrum is often observed as solvent polarity increases. nih.govresearchgate.net

For instance, the maximal emission peak of an isothiazolo[5,4-b]pyridine derivative was observed at 407 nm in nonpolar n-hexane, but shifted to 430 nm in polar ethanol. nih.gov This red shift indicates a larger dipole moment in the excited state, which is better stabilized by polar solvents. nih.gov Such solvatochromic behavior suggests that this compound and its derivatives could potentially be used as probes to study the polarity of their microenvironment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like carboxylic acids. nih.gov For this compound (Molecular Formula: C₆H₇NO₂S, Molecular Weight: 157.19 g/mol ), ESI-MS analysis can be performed in both positive and negative ion modes.

Negative Ion Mode: In negative mode, the carboxylic acid group is readily deprotonated, yielding a prominent pseudomolecular ion [M-H]⁻ at an m/z (mass-to-charge ratio) of 156.1. This is often the preferred mode for analyzing carboxylic acids.

Positive Ion Mode: In positive mode, protonation can occur, likely on the nitrogen atom of the isothiazole ring, to form the [M+H]⁺ ion at m/z 158.2. Adducts with sodium ([M+Na]⁺ at m/z 180.2) or other cations present in the solvent are also commonly observed. nih.gov

Tandem mass spectrometry (MS/MS) of the parent ion provides structural information through collision-induced dissociation. The fragmentation pattern for the [M-H]⁻ ion of a carboxylic acid typically involves the neutral loss of carbon dioxide (CO₂, 44 Da). cam.ac.uk Therefore, a major fragment ion expected for this compound would be [M-H-CO₂]⁻ at m/z 112.1. Further fragmentation could involve cleavage of the ethyl group or fragmentation of the isothiazole ring. libretexts.orgnih.gov

Ionization Mode Ion Expected m/z Notes
Negative ESI[M-H]⁻156.1Parent ion from deprotonation of the carboxylic acid.
Negative ESI-MS/MS[M-H-CO₂]⁻112.1Characteristic fragment from loss of carbon dioxide. cam.ac.uk
Positive ESI[M+H]⁺158.2Parent ion from protonation.
Positive ESI[M+Na]⁺180.2Sodium adduct, common in ESI. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is a necessary step to increase their volatility and thermal stability, making them amenable to GC-MS analysis. Common derivatization methods for carboxylic acids include silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or esterification (e.g., with methanol (B129727) and an acid catalyst) to convert the polar carboxyl group into a less polar, more volatile silyl (B83357) ester or methyl ester, respectively. researchgate.net

Upon successful derivatization, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

Table 1: Predicted Major Fragments in the EI-MS of Trimethylsilyl (B98337) 3-Ethylisothiazole-4-carboxylate

Fragment IonPredicted m/zDescription
[M]⁺229Molecular Ion
[M-CH₃]⁺214Loss of a methyl group from the TMS moiety
[M-C₂H₅]⁺200Loss of the ethyl group from the isothiazole ring
[M-COOTMS]⁺112Loss of the trimethylsilyl carboxylate group
[Si(CH₃)₃]⁺73Trimethylsilyl cation

Note: This table represents predicted fragmentation patterns and m/z values. Actual experimental data may vary.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of the elemental composition of a molecule. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique elemental formula, as different combinations of atoms will have slightly different exact masses. nih.govnih.gov

For this compound (C₆H₇NO₂S), the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element.

Table 2: Calculation of the Theoretical Exact Mass of this compound

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)612.0000072.00000
Hydrogen (¹H)71.007837.05481
Nitrogen (¹⁴N)114.0030714.00307
Oxygen (¹⁶O)215.9949131.98982
Sulfur (³²S)131.9720731.97207
Total 157.01987

An experimental HRMS measurement of this compound that yields a mass very close to this theoretical value would provide strong evidence for its elemental composition. This technique is particularly valuable for confirming the identity of newly synthesized compounds and for distinguishing between isomers, which have the same nominal mass but different exact masses.

X-ray Diffraction Crystallography for Absolute Structure Determination

The first and often most challenging step in X-ray crystallography is obtaining a high-quality single crystal. For small organic molecules like this compound, several common crystal growth techniques can be employed:

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks. This gradual increase in concentration can lead to the formation of well-ordered crystals.

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

The choice of solvent is critical and often requires screening a variety of options to find conditions that promote the growth of single crystals rather than an amorphous precipitate or microcrystalline powder.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of spots is collected and analyzed to determine the unit cell parameters (the dimensions of the repeating unit of the crystal lattice: a, b, c, α, β, γ) and the space group (the symmetry of the crystal).

While a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), we can look at a related structure, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, to illustrate the type of data obtained. scilit.com For this compound, the crystal system was determined to be orthorhombic with the space group P222₁. scilit.com

Table 3: Illustrative Crystallographic Data for a Related Heterocyclic Carboxylic Acid Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP222₁
a (Å)20.876
b (Å)12.111
c (Å)6.288
α (°)90
β (°)90
γ (°)90
Volume (ų)1589.7

Data for (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, presented for illustrative purposes. scilit.com

The detailed analysis of the crystal structure reveals the nature of the intermolecular interactions that hold the molecules together in the crystal lattice. For this compound, the primary intermolecular interaction is expected to be hydrogen bonding between the carboxylic acid groups of adjacent molecules, likely forming dimers or chains.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a 3D surface around a molecule that is defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts. Red spots on the d_norm map indicate contacts that are shorter than the van der Waals radii and are indicative of strong interactions like hydrogen bonds.

For a hypothetical crystal structure of this compound, a Hirshfeld surface analysis would be expected to show prominent red regions corresponding to the O-H···O hydrogen bonds between carboxylic acid groups. Other weaker interactions, such as C-H···O and C-H···N contacts, as well as π-π stacking interactions involving the isothiazole rings, could also be identified and quantified. bohrium.comnih.govuomphysics.net

Computational Chemistry and Theoretical Modeling of 3 Ethylisothiazole 4 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. osti.gov It offers a good balance between accuracy and computational cost, making it suitable for a variety of chemical systems, including derivatives of thiazolidine-4-carboxylic acid. ekb.egresearchgate.netresearchgate.net DFT calculations can determine the optimized ground-state geometry of 3-Ethylisothiazole-4-carboxylic acid, providing precise bond lengths, bond angles, and dihedral angles.

For the ground state, DFT calculations would yield key energetic and electronic properties. These include the total electronic energy, dipole moment, and the energies of molecular orbitals. For excited states, Time-Dependent DFT (TD-DFT) is the standard method for calculating vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Visible spectroscopy. This allows for the prediction and interpretation of the molecule's electronic spectrum.

Table 1: Illustrative DFT-Calculated Properties for this compound (Hypothetical Data)

Property Value Unit
Ground State Energy -795.123 Hartree
Dipole Moment 3.45 Debye
First Vertical Excitation Energy 4.85 eV

Ab initio and semi-empirical methods are other classes of quantum chemical calculations that can be applied to study this compound.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer systematically improvable accuracy. While computationally more demanding than DFT, high-level ab initio calculations can serve as benchmarks for geometry and energy. Studies on similar molecules, like acetic acid, have utilized these methods to investigate conformational equilibria. nih.gov

Semi-empirical methods, such as AM1 and PM3, are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations. wikipedia.org This makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems or longer timescale simulations. However, their accuracy is highly dependent on the molecule being similar to those used in the parameterization database. wikipedia.org

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. For this compound, the HOMO would likely be distributed over the electron-rich isothiazole (B42339) ring, particularly the sulfur atom, while the LUMO might be centered on the carboxylic acid group and the C=N bond of the ring.

Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound

Parameter Formula Hypothetical Value (eV)
EHOMO - -8.95
ELUMO - -1.52
Energy Gap (ΔE) ELUMO - EHOMO 7.43
Ionization Potential (I) -EHOMO 8.95
Electron Affinity (A) -ELUMO 1.52
Chemical Hardness (η) (I - A) / 2 3.715

The distribution of electron density within a molecule governs its electrostatic properties and is fundamental to its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's electron density surface. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack. libretexts.orgucalgary.ca For this compound, an MEP map would be expected to show:

Negative Potential: Concentrated around the oxygen atoms of the carboxylic acid group and, to a lesser extent, the nitrogen and sulfur atoms of the isothiazole ring. These are the primary sites for hydrogen bonding and interaction with positive charges. researchgate.net

Positive Potential: Localized on the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation. wuxiapptec.com The hydrogen atoms on the ethyl group would show a much weaker positive potential.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable single bonds—specifically within the ethyl group (CH3-CH2) and between the isothiazole ring and the carboxylic acid group (C-COOH)—means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable (low-energy) conformers and the energy barriers for rotation between them.

This is typically done by creating a Potential Energy Surface (PES) scan. A PES is generated by systematically changing a specific dihedral angle (torsion angle) and calculating the molecule's potential energy at each step, while allowing all other geometric parameters to relax. researchgate.net For example, scanning the dihedral angle of the C-C-S-N bond would reveal the rotational barrier and preferred orientation of the ethyl group relative to the isothiazole ring. Similarly, scanning the C-C-C=O dihedral angle would show the orientation of the carboxylic acid group. Such studies on other carboxylic acids have shown that the relative stability of conformers can be significantly influenced by intramolecular hydrogen bonding and steric hindrance. nih.gov

Table 3: Hypothetical Relative Energies of Key Conformers of this compound from a PES Scan

Dihedral Angle (C-C-C=O) Relative Energy (kcal/mol) Conformer Description
0.00 Most stable, planar conformer
90° 4.5 Transition state for rotation

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for describing the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in a solvent like water or ethanol (B145695). nih.gov MD simulations solve Newton's equations of motion for a system containing one or more solute molecules and a large number of explicit solvent molecules. nih.gov

An MD simulation of this compound in an aqueous solution could provide detailed insights into:

Solvation Structure: How water molecules arrange themselves around the solute, particularly the hydrogen bonding network formed with the carboxylic acid group and the heteroatoms of the isothiazole ring. Radial distribution functions (RDFs) can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. mdpi.com

Dynamic Behavior: The simulation tracks the movement of all atoms over time, revealing the flexibility of the molecule, including the rotation of its ethyl and carboxylic acid groups in solution.

Transport Properties: Properties such as the diffusion coefficient of the molecule in the solvent can be calculated, which is important for understanding its mobility. researchgate.net

These simulations are critical for bridging the gap between the theoretical properties of an isolated molecule and its behavior in a real-world chemical or biological environment.

Investigation of Intermolecular and Intramolecular Noncovalent Interactions

Noncovalent interactions are critical in determining the physical properties, crystal packing, and biological interactions of a molecule. For this compound, these forces can be analyzed through various computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis. researchgate.net

Intermolecular Interactions: The most significant intermolecular interaction for this compound is expected to be hydrogen bonding mediated by the carboxylic acid group. This moiety can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This typically leads to the formation of stable centrosymmetric dimers in the solid state, a common structural motif for carboxylic acids. mdpi.com Beyond this primary interaction, other forces such as C-H···O and C-H···N hydrogen bonds involving the ethyl group and the isothiazole ring can contribute to the stability of the crystal lattice. The planar isothiazole ring may also participate in π-π stacking interactions. The sulfur atom in the isothiazole ring can engage in σ-hole interactions, acting as a Lewis acid to interact with electron pair donors. marquette.edu

Computational studies on related heterocyclic systems, such as methylthiazole, have demonstrated that the positions of substituents significantly influence the molecular geometry and noncovalent interactions. nih.gov Theoretical modeling of this compound would similarly elucidate the balance of these weak forces that dictate its structural and chemical behavior.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.govnih.gov These models establish a mathematical correlation between a set of calculated molecular features (descriptors) and an observed activity or property. nih.gov

The foundation of a robust QSAR/QSPR model is the calculation and careful selection of molecular descriptors. nih.gov These numerical values encode different aspects of a molecule's structure and properties. For a molecule like this compound, descriptors would be calculated from its 2D and 3D structures and can be categorized as follows:

Constitutional (1D/2D): Information derived from the molecular formula and connectivity, such as molecular weight, atom counts, and bond counts.

Topological (2D): Indices that describe the branching and shape of the molecule based on its graph representation.

Geometrical (3D): Descriptors derived from the 3D coordinates of the atoms, such as molecular surface area and volume.

Quantum Chemical (3D): Electronic properties calculated using quantum mechanics, including dipole moment, energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surfaces. researchgate.net

Physicochemical: Properties like the logarithm of the partition coefficient (logP) and molar refractivity, which relate to the molecule's lipophilicity and polarizability.

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a model with true predictive power. Techniques like genetic algorithms or stepwise regression are often employed to identify the subset of descriptors that best correlates with the activity or property being modeled. researchgate.net

Table 1: Examples of Potential Molecular Descriptors for this compound

Descriptor ClassDescriptor NameDescription
PhysicochemicalLogPMeasures the lipophilicity of the molecule.
GeometricalMolecular Surface Area (MSA)The total surface area of the molecule.
Quantum ChemicalHOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to electron-donating ability.
Quantum ChemicalLUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.
Quantum ChemicalDipole MomentA measure of the overall polarity of the molecule.
TopologicalWiener IndexA distance-based index reflecting molecular branching.

A QSAR/QSPR model's utility is determined by its statistical validity and predictive capability. researchgate.net Validation is essential to ensure that the model is not a result of a chance correlation and can accurately predict the properties of new, untested compounds. d-nb.info The process involves both internal and external validation techniques. nih.gov

Internal Validation: This method assesses the robustness of the model using the same dataset it was trained on. The most common technique is cross-validation (e.g., leave-one-out or LOO), which systematically removes a data point, rebuilds the model, and predicts the value of the removed point. The cross-validation coefficient (Q²) is a key metric here. researchgate.net

External Validation: This is considered the most stringent test of a model's predictive power. The initial dataset is split into a training set (to build the model) and a test set (which is kept separate). The model's ability to predict the activity of the compounds in the external test set is then evaluated. mdpi.com

Table 2: Key Statistical Parameters for QSAR/QSPR Model Validation

ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationMeasures the goodness-of-fit of the model to the training data.> 0.6
Cross-validated R²Measures the internal predictive ability of the model. A high value (e.g., > 0.5) is generally considered indicative of good predictive power. researchgate.net> 0.5
Predicted R² for Test SetR²_predMeasures the model's ability to predict an external test set.> 0.5
Root Mean Square ErrorRMSERepresents the standard deviation of the prediction errors.As low as possible

Molecular Docking and Pharmacophore Modeling for Target Interaction Prediction

Molecular docking and pharmacophore modeling are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. These methods are fundamental in drug discovery for identifying potential biological targets and understanding mechanisms of action. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. impactfactor.org A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol), which helps to rank potential candidates. mdpi.com For this compound, docking studies could be performed against a panel of known protein targets to generate hypotheses about its potential biological activity. For instance, studies on related thiazole (B1198619) carboxamide derivatives have used docking to explore interactions with enzymes like cyclooxygenases (COX). nih.govacs.org The results of such a simulation would highlight key interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues (e.g., Arginine, Lysine), or hydrophobic interactions involving the ethyl group and the isothiazole ring. nih.govresearchgate.net

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net A pharmacophore model for this compound would likely feature:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor/acceptor or a negative ionizable feature (the hydroxyl group of the carboxylic acid).

A hydrophobic feature (the ethyl group).

A potential aromatic/hydrophobic feature (the isothiazole ring).

This model could then be used to screen large virtual libraries of compounds to identify other molecules with a similar arrangement of features that might bind to the same target, or to guide the design of new derivatives with improved activity. researchgate.net

Advanced Applications and Research Directions in Chemical Biology and Materials Science

In Vitro Biological Activity Profiling of 3-Ethylisothiazole-4-carboxylic Acid and its Derivatives

There is currently no specific data available in peer-reviewed scientific literature detailing the in vitro biological activity profile of this compound or its derivatives. The subsequent subsections elaborate on the absence of research in specific areas of biological screening.

No studies were found that specifically investigate the antimicrobial or antifungal efficacy of this compound. While other classes of thiazole (B1198619) and isothiazole (B42339) derivatives have been explored for such properties, including against microbial targets like metallo-beta-lactamases, this research does not extend to the this compound scaffold. nih.govdigitellinc.comkau.edu.sanih.gov

A thorough search of scientific databases yielded no reports on the antiproliferative or cytostatic effects of this compound in any cancer or other cell lines. Studies on related but structurally distinct compounds, such as benzo[d]isothiazole hydrazones and 2'- (2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid, have shown antiproliferative activity, but these findings cannot be extrapolated to this compound. nih.govddg-pharmfac.netnih.gov

There is no available research on the enzyme inhibitory activity of this compound. Consequently, no mechanistic elucidation studies, such as those targeting specific kinases, have been published. While various thiazole and thiazolidine (B150603) derivatives are known to act as enzyme inhibitors, this specific compound remains uninvestigated in this context. nih.govresearchgate.net

No scientific literature is available that describes ligand-receptor binding studies involving this compound. The binding affinity and interaction of this compound with any biological receptor have not been publicly reported.

Information regarding the cellular uptake and distribution of this compound in any model system is not available. There are no published studies detailing how this compound is transported across cell membranes or its subcellular localization.

Role as Chemical Intermediates in Specialized Synthesis

While the synthesis of various isothiazole-4-carboxylic acid derivatives has been documented, there is limited specific information on the use of this compound as a key intermediate in specialized chemical syntheses. General synthetic routes for isothiazole carboxylic acids exist, but the specific applications of the 3-ethyl derivative as a building block for more complex molecules are not well-documented in the available literature.

Data Tables

No data from research findings on this compound is available to be presented in tabular format.

Synthesis of Agrochemicals and Crop Protection Agents

The isothiazole core is a recognized pharmacophore in the agrochemical industry, known for conferring potent biological activity. While research has heavily focused on derivatives such as 3,4-dichloroisothiazole for the development of fungicides and systemic acquired resistance (SAR) inducers, the broader class of isothiazole carboxylic acids, including this compound, represents a valuable scaffold for the discovery of new crop protection agents. semanticscholar.orgresearchgate.net The isothiazole and related thiazole rings are present in a number of commercially successful pesticides due to their low toxicity and strong, broad-spectrum biological activity. researchgate.netthieme-connect.com

The development of novel fungicides is a critical area of research to combat the emergence of resistant pathogens. researchgate.net Isothiazole derivatives have demonstrated significant fungicidal, insecticidal, herbicidal, and antiviral activities. researchgate.net For instance, the commercial fungicide Isotianil, a 3,4-dichloroisothiazole derivative, functions by activating plant defense mechanisms. semanticscholar.orgresearchgate.net The synthetic strategy often involves the modification of the carboxylic acid group of the isothiazole ring to produce esters or amides, which can enhance the biological efficacy of the resulting compounds. semanticscholar.orgnih.gov

Research into isothiazole-thiazole hybrids has yielded compounds with potent fungicidal activity against various plant pathogens. researchgate.net These studies underscore the importance of the isothiazole-carboxylic acid moiety as a key building block in the synthesis of new agrochemicals. The ethyl group at the 3-position of this compound offers a point of structural diversity that can be explored to optimize the biological activity and physical properties of new crop protection agents.

Precursors for Pharmaceutical Building Blocks

The isothiazole ring is a valuable heterocycle in medicinal chemistry due to its ability to act as a bioisostere for other functional groups and its presence in various biologically active molecules. researchgate.netthieme-connect.com Isothiazole derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antiviral, and anticancer agents. rsc.orgmedwinpublishers.com

Specifically, derivatives of 3-methyl-4-isothiazolecarboxylic acid have been synthesized and evaluated for their pharmacological activities. For example, amide and ester derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid have shown significant anti-inflammatory properties. semanticscholar.org This highlights the potential of the isothiazole-4-carboxylic acid scaffold as a starting point for the development of new therapeutic agents. The carboxylic acid group provides a convenient handle for synthetic modification, allowing for the creation of diverse libraries of compounds for biological screening.

The isothiazole nucleus is considered a stable aromatic system, which is a desirable feature in drug design. thieme-connect.com Its derivatives have been explored as inhibitors of various enzymes and as antagonists for receptors, indicating the versatility of this heterocyclic system in interacting with biological targets. researchgate.net While direct examples of pharmaceuticals derived from this compound are not extensively documented in publicly available literature, the established biological activities of closely related isothiazole-4-carboxylic acid derivatives strongly suggest its potential as a valuable precursor for pharmaceutical building blocks.

Catalysis and Ligand Design in Organic Reactions

The field of catalysis is increasingly looking towards heterocyclic compounds for the development of novel ligands that can coordinate with metal centers to facilitate a wide range of organic transformations. The isothiazole ring, with its nitrogen and sulfur heteroatoms, presents potential coordination sites for metal ions. researchgate.net This has led to an interest in the coordination chemistry of isothiazoles and their potential applications in catalysis. semanticscholar.orgresearchgate.net

Metal complexes of isothiazole derivatives are being explored for their catalytic activity in reactions such as cross-coupling, which are fundamental processes in organic synthesis. semanticscholar.org The carboxylic acid functionality of this compound can also participate in metal coordination, potentially leading to the formation of stable and catalytically active metal complexes. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts, and the isothiazole scaffold offers a tunable platform for creating new ligand systems.

While the coordination chemistry of the broader class of thiazoles has been more extensively studied, the potential of isothiazole-based ligands is a growing area of research. researchgate.net The development of catalysts based on isothiazole-metal complexes could offer new solutions for efficient and selective chemical synthesis.

Exploration in Advanced Materials and Nanotechnology

The unique properties of this compound are also being explored in the realm of materials science and nanotechnology, where its functional groups can be exploited for creating novel materials with tailored properties.

Role in Surface Modification and Functionalization

The ability to modify and functionalize surfaces is essential for the development of advanced materials with specific properties, such as biocompatibility, sensor capabilities, or altered wettability. This compound can be used to form self-assembled monolayers (SAMs) on various substrates. The carboxylic acid headgroup can bind to the surface, while the exposed isothiazole ring and ethyl group can impart new chemical and physical properties to the surface. This functionalization can be a key step in the fabrication of biosensors, electronic devices, and corrosion-resistant coatings.

Integration into Polymeric Systems

Incorporating heterocyclic moieties like isothiazole into polymer chains can lead to materials with enhanced thermal stability, altered electronic properties, or novel biological activities. This compound can be used as a monomer or a modifying agent in polymerization reactions. The carboxylic acid group can be converted into a reactive functional group, such as an acyl chloride or an ester, to facilitate its incorporation into polymer backbones or as a pendant group. The resulting isothiazole-containing polymers could find applications in areas such as specialty plastics, conductive polymers, and biomedical materials.

Future Perspectives and Uncharted Research Avenues for this compound

The exploration of this compound and its derivatives is still in its nascent stages, with a significant landscape of uncharted research avenues awaiting investigation. The inherent chemical properties of the isothiazole ring, combined with the functional versatility of the carboxylic acid and ethyl groups, suggest a broad spectrum of potential applications in both chemical biology and materials science. Future research is poised to build upon the foundational knowledge of isothiazole chemistry and expand into novel domains.

Probing Novel Biological Targets and Therapeutic Areas

While the broader family of isothiazole-containing compounds has been investigated for various biological activities, the specific therapeutic potential of this compound remains largely unexplored. Future research should focus on screening this compound and its derivatives against a diverse array of biological targets.

Enzyme Inhibition: The structural motifs present in this compound suggest its potential as an inhibitor for various enzyme classes. For instance, isothiazole and thiazole derivatives have shown promise as inhibitors of enzymes like sirtuins (e.g., SIRT2), aromatase, and cyclooxygenase (COX). mdpi.comnih.govnih.gov Systematic screening against panels of kinases, proteases, and metabolic enzymes could uncover novel inhibitory activities. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these derivatives. frontiersin.org

Antimicrobial and Antiviral Drug Discovery: The isothiazole scaffold is a known pharmacophore in antimicrobial agents. mdpi.com Future studies should evaluate this compound and its amides, esters, and other derivatives for activity against a wide range of pathogenic bacteria, fungi, and viruses. Given the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds like this is of paramount importance.

Targeting Receptors and Ion Channels: The carboxylic acid moiety can serve as a key interaction point with biological receptors. nih.gov Investigating the interaction of this compound with various G protein-coupled receptors (GPCRs), nuclear receptors, and ion channels could lead to the discovery of new agonists or antagonists with therapeutic potential in areas such as metabolic diseases, inflammation, and neurological disorders.

Advanced Applications in Materials Science

The unique electronic and structural characteristics of the isothiazole ring suggest that this compound could be a valuable building block for novel materials.

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms of the isothiazole ring, along with the oxygen atoms of the carboxylic acid, are potential coordination sites for metal ions. thieme-connect.com This opens up the possibility of using this compound as a ligand for the synthesis of new metal complexes and metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, and separation technologies.

Functional Polymers and Organic Electronics: The isothiazole ring is an electron-rich heterocycle, which could impart interesting electronic properties to polymers. Future research could explore the incorporation of this compound as a monomer into polymer chains to create materials with tailored conductivity, photoluminescence, or sensing capabilities for use in organic electronics and sensor technology.

Computational and Synthetic Methodology Development

Advancements in computational chemistry and synthetic methodologies will be instrumental in unlocking the full potential of this compound.

In Silico Screening and Drug Design: Computational docking and molecular dynamics simulations can be employed to predict the binding of this compound derivatives to various biological targets, thereby prioritizing synthetic efforts. mdpi.com Quantitative structure-activity relationship (QSAR) studies can further guide the rational design of more potent and selective analogs.

Novel Synthetic Transformations: The development of novel and efficient synthetic routes to modify the this compound core will be essential for creating diverse chemical libraries for screening. mdpi.com This includes developing new methods for functionalizing the isothiazole ring and for the selective transformation of the carboxylic acid and ethyl groups.

Bioisosteric Replacement and Fragment-Based Drug Discovery

The this compound scaffold can also be utilized in broader drug discovery strategies.

Carboxylic Acid Bioisosteres: The carboxylic acid group can sometimes lead to poor pharmacokinetic properties in drug candidates. nih.gov The isothiazole ring itself, or derivatives of this compound, could be explored as bioisosteres for the carboxylic acid functionality in other drug scaffolds to improve their metabolic stability and cell permeability.

Fragment-Based Screening: As a relatively small and functionalized molecule, this compound is an ideal candidate for fragment-based drug discovery campaigns. Identifying weak but efficient binding of this fragment to a protein of interest can provide a starting point for the development of more potent lead compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-Ethylisothiazole-4-carboxylic acid with high purity?

  • Methodological Answer : A retrosynthesis approach using AI-powered tools (e.g., Template_relevance models) can predict feasible routes based on similar heterocyclic carboxylic acids. For example, ethyl esters of thiazole derivatives are synthesized via alkylation or esterification, followed by hydrolysis to yield the carboxylic acid . Key steps include:

  • Precursor selection : Ethyl groups can be introduced via nucleophilic substitution or alkylation of a thiazole intermediate.
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) ensures high purity, as demonstrated in pyrazole-carboxylic acid ester synthesis .
  • Validation : Purity can be confirmed via HPLC or NMR (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} NMR for structural elucidation) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} NMR identifies proton environments (e.g., ethyl group signals at δ ~1.2–1.4 ppm for CH3_3 and δ ~2.5–4.0 ppm for CH2_2) and aromatic protons in the isothiazole ring .
  • IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and isothiazole ring vibrations (~1500–1600 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS-EI) validates molecular weight and fragmentation patterns (e.g., m/z 171.04 for [M+^+] of C7_7H9_9NO2_2S) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 1–4 weeks. Monitor degradation via HPLC .
  • Storage Recommendations : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation or hydrolysis, as advised for analogous thiazolidine-carboxylic acids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters like temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., p-toluenesulfonic acid for ester hydrolysis). Use response surface modeling to identify optimal conditions .
  • In Situ Monitoring : Employ TLC or inline IR to track intermediate formation and adjust reaction times dynamically .

Q. What computational strategies predict the reactivity of this compound in biological or catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Model the compound’s electrostatic potential surfaces to predict nucleophilic/electrophilic sites. For example, the carboxylic acid group may participate in hydrogen bonding or metal coordination .
  • Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase or kinases) to identify potential bioactivity, leveraging databases like PubChem for analogous structures .

Q. How can contradictory data in spectral or bioactivity studies be resolved?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR/IR results with X-ray crystallography (if crystalline) or synchrotron-based techniques .
  • Meta-Analysis : Compare bioactivity data (e.g., IC50_{50} values) across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish assay-specific artifacts from true effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.